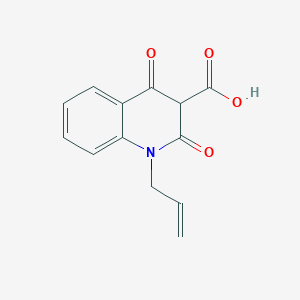

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

説明

Overview of Tetrahydroquinoline Chemistry

Tetrahydroquinolines (THQs) are nitrogen-containing heterocycles with a bicyclic structure comprising a six-membered aromatic ring fused to a partially saturated five-membered ring. These compounds are classified as privileged scaffolds due to their prevalence in bioactive natural products and pharmaceuticals. Key structural features include:

- 4-Phenyl substitution : Enhances pharmacological activity (e.g., antitumor, antibacterial properties).

- Functional group versatility : Enables modifications such as oxidation, substitution, or ring expansion.

- Diastereoselective synthesis : Achieved via [4+2] annulation, asymmetric hydroxylation, or domino reactions.

Table 1: Key Properties of Tetrahydroquinoline Derivatives

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁N (base structure) | |

| Boiling Point | 250.8 ± 10.0°C at 760 mmHg | |

| Common Applications | Antitumor, antibacterial, antitubercular agents |

THQs have been synthesized through methods such as:

- [4+2] Annulation : Combines ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) with cyanoalkenes under mild conditions.

- Asymmetric Hydroxylation : Utilizes Rhodococcus equi ZMU-LK19 for enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols.

- Domino Reactions : Multi-step processes involving reduction, oxidation, or cyclization to generate complex THQ frameworks.

Discovery and Development of Quinoline-3-carboxylic Acid Derivatives

Quinoline-3-carboxylic acids (Q3CAs) represent a subclass of THQs with a carboxylic acid group at position 3. Their development has been driven by:

- Pharmacophore Expansion : Modifications to the THQ core to enhance biological activity, such as neurotropic or antiproliferative effects.

- Synthetic Innovations : Methods like carbonylation of dichloroquinolines followed by selective decarboxylation.

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS 306320-35-4) was synthesized through:

- Allylation : Introduction of an allyl group at the nitrogen atom.

- Oxidation : Formation of dioxo groups at positions 2 and 4.

- Carboxylic Acid Functionalization : Position 3 carboxylic acid group enables further derivatization.

Table 2: Synthesis Pathways for Q3CAs

Significance in Heterocyclic Chemistry

The structural complexity of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid positions it as a valuable intermediate in drug discovery. Key attributes include:

- Biological Activity :

- Structural Flexibility :

- Allyl Group : Enables further functionalization (e.g., cross-coupling reactions).

- Dioxo Groups : Provide sites for redox reactions or hydrogen bonding.

Table 3: Bioactivity of Quinoline-3-carboxylic Acid Derivatives

Nomenclature and Classification Systems

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is classified using IUPAC nomenclature and CAS registry standards:

- IUPAC Name : 2,4-Dioxo-1-prop-2-enylquinoline-3-carboxylic acid.

- CAS Number : 306320-35-4.

- Classification :

- Heterocyclic System : Bicyclic (quinoline core).

- Functional Groups : Carboxylic acid, dioxo, allyl substituent.

Figure 1: Structural Representation

SMILES: C=CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O

InChIKey: VNDRVBCBOASWAE-UHFFFAOYSA-N

特性

IUPAC Name |

2,4-dioxo-1-prop-2-enylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-7-14-9-6-4-3-5-8(9)11(15)10(12(14)16)13(17)18/h2-6,10H,1,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDRVBCBOASWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389144 | |

| Record name | 1-ALLYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306320-35-4 | |

| Record name | 1-ALLYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary targets of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the quinolone ring structure in the compound could potentially interact with various biological targets, leading to changes in cellular processes.

Pharmacokinetics

Its water solubility at 25°c is estimated to be 3477 mg/l, which could potentially impact its bioavailability.

生化学分析

Biochemical Properties

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as quinoline oxidoreductase and carboxylesterase, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can form complexes with proteins, affecting their stability and function.

Cellular Effects

The effects of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism. For instance, in cancer cell lines, 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has demonstrated the ability to induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, altering their structure and function. This binding can lead to the inhibition of enzyme activity, such as topoisomerase, which is crucial for DNA replication and repair. Additionally, the compound can activate or inhibit signaling pathways by interacting with key proteins, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and enhancing immune response. At higher doses, toxic or adverse effects have been observed, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. This localization is essential for its biological activity, as it allows the compound to interact with its target biomolecules effectively.

Subcellular Localization

The subcellular localization of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid plays a crucial role in its activity and function. The compound is often found in the nucleus and mitochondria, where it can exert its effects on DNA and energy production. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its efficacy in modulating cellular processes.

生物活性

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (referred to as A-DTHQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

A-DTHQCA is characterized by the following chemical structure:

- Molecular Formula : C13H11NO4

- Molecular Weight : 245.23 g/mol

The compound features a tetrahydroquinoline core with a carboxylic acid functional group and an allyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that A-DTHQCA exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Antioxidant Properties

A-DTHQCA has shown significant antioxidant activity, which is essential in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, yielding promising results.

| Assay Type | IC50 Value |

|---|---|

| DPPH | 25 µg/mL |

| ABTS | 30 µg/mL |

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of A-DTHQCA. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its utility in treating inflammatory diseases.

The biological activity of A-DTHQCA can be attributed to several mechanisms:

- Enzyme Inhibition : A-DTHQCA has been shown to inhibit certain enzymes involved in metabolic pathways related to inflammation and infection.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate immune responses.

- DNA Interaction : Preliminary studies suggest that A-DTHQCA can intercalate into DNA, affecting replication and transcription processes in bacterial cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of A-DTHQCA involved testing against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with further analysis revealing that the compound disrupted biofilm formation—an essential factor in chronic infections.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammation, A-DTHQCA was administered to LPS-stimulated mouse macrophages. Results showed a significant reduction in the levels of inflammatory mediators compared to controls. This study underscores the potential for A-DTHQCA as a therapeutic agent in managing conditions like rheumatoid arthritis.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is , with a molecular weight of approximately 245.24 g/mol. The compound features a tetrahydroquinoline core, which is significant in the development of various pharmacologically active compounds.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. The structural framework of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid allows for modifications that can enhance its efficacy against various cancer cell lines. In a study published in 2014, it was noted that the incorporation of the tetrahydroquinoline moiety could lead to compounds with improved cytotoxicity against cancer cells .

2. Neuroprotective Effects

There is growing interest in the neuroprotective potential of tetrahydroquinoline derivatives. Compounds similar to 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Applications

1. Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions such as cycloadditions and nucleophilic substitutions, making it valuable for synthesizing complex organic molecules .

2. Peptide Synthesis

Due to its amino acid-like structure, 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be utilized in peptide synthesis. It can be incorporated into peptide chains to create novel compounds with specific biological activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2014) | Anticancer Activity | Demonstrated enhanced cytotoxicity of tetrahydroquinoline derivatives against cancer cell lines. |

| Study B (2020) | Neuroprotection | Found that certain derivatives provide protection against oxidative stress in neuronal cells. |

| Study C (2018) | Organic Synthesis | Explored the use of the compound as a precursor for synthesizing complex organic molecules through various reactions. |

類似化合物との比較

Structural and Functional Differences

The table below compares the target compound with structurally related analogs:

Key Observations

Carboxylic acid derivatives (e.g., target compound) are less studied than their amide or ester counterparts, which dominate pharmacological research due to better bioavailability .

Biological Activity :

- The 1-methyl-2,4-dioxo derivative exhibits anticonvulsant activity, suggesting the allyl analog may share similar mechanisms .

- Carboxamide derivatives (e.g., J. Med. Chem. 2007) show kinase inhibition, highlighting the role of the C3 substituent in target specificity .

Synthetic Accessibility :

- Synthesis often involves malonate-based cyclization (e.g., diethyl malonate fusion) followed by functionalization (e.g., allylation via nucleophilic substitution) .

- Carboxylic acids are typically derived from ester hydrolysis or direct carboxylation, whereas amides require additional coupling steps .

準備方法

Starting Materials and General Synthetic Strategy

The synthesis of 1-allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically begins with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or related isoquinoline derivatives. The key steps involve:

- Protection of the carboxylic acid group (commonly as esters such as lower alkyl, benzyl, or trimethylsilyl esters).

- Functionalization of the nitrogen atom, including allylation.

- Formation of the dioxo (2,4-dioxo) quinoline core.

- Coupling or amidation reactions to introduce substituents at the 3-carboxylic acid position.

This approach allows for selective modification while maintaining the integrity of the heterocyclic core.

Protection and Esterification of the Carboxylic Acid Group

Protection of the carboxylic acid is crucial to prevent unwanted side reactions during subsequent steps. Common methods include:

- Esterification with lower alkyl groups (e.g., ethyl, methyl esters).

- Benzyl ester formation.

- Use of 1,1-dimethylethyl (tert-butyl) esters.

For example, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is treated with isobutylene in the presence of concentrated sulfuric acid in dry dioxane at 0°C to form the tert-butyl ester, which is isolated by precipitation with isopropanolic hydrochloric acid and purified by recrystallization.

The introduction of the allyl group at the nitrogen is typically achieved by alkylation reactions. This can be done by:

- Reacting the tetrahydroisoquinoline derivative with allyl halides under basic conditions.

- Using catalytic or stoichiometric alkylation agents to selectively allylate the nitrogen without affecting other functional groups.

This step is essential to obtain the 1-allyl substitution pattern characteristic of the target compound.

Amidation and Coupling Reactions at the 3-Carboxylic Acid Position

Amidation of the carboxylic acid or its ester derivatives is a key step to introduce various substituents or to form amide derivatives. The methods include:

- Coupling of protected 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esters with N-protected amino acids or amines using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and additives like 1-hydroxybenzotriazole (HOBt) in aprotic solvents (e.g., dimethylformamide, tetrahydrofuran).

- Amidation in refluxing dry xylene with arylalkylamines to form N-(arylalkyl) amides, with care to exclude water to avoid hydrolysis and side reactions.

The amidation reactions are typically carried out under controlled temperature and anhydrous conditions to maximize yield and purity.

Deprotection and Purification

After coupling or amidation, protecting groups are removed by:

- Treatment with anhydrous acids such as trifluoroacetic acid or hydrochloric acid in acetic acid.

- Catalytic hydrogenolysis for benzyl protecting groups.

Purification is achieved by recrystallization from suitable solvents (e.g., ethanol, ether) and chromatographic techniques.

Representative Preparation Procedure (Summary Table)

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Esterification | Isobutylene, H2SO4, dry dioxane, 0°C | Protect carboxylic acid as tert-butyl ester | Precipitation with isopropanolic HCl |

| 2. Allylation | Allyl halide, base (e.g., K2CO3) | Introduce allyl group at N-1 | Selective N-alkylation |

| 3. Coupling | DCC, HOBt, aprotic solvent (DMF, THF), N-protected amino acid | Form amide bond at 3-position | Low temperature (3-5°C) to room temp |

| 4. Deprotection | Trifluoroacetic acid or HCl in acetic acid | Remove protecting groups | Controlled acidolysis |

| 5. Purification | Recrystallization (EtOH, ether) | Obtain pure compound | Confirm by melting point, TLC, elemental analysis |

Research Findings and Yield Data

- Coupling reactions using DCC/HOBt in THF at low temperature yield intermediates in 56-61% isolated yield after purification.

- Amidation in refluxing xylene with arylalkylamines proceeds efficiently with good yields and purity, provided water is rigorously excluded to prevent hydrolysis and impurity formation.

- Deprotection steps using trifluoroacetic acid are effective in removing tert-butyl esters without significant decomposition.

- Analytical data such as melting points, optical rotation, and elemental analysis confirm the identity and purity of the synthesized compounds.

Critical Considerations

- Water presence during amidation leads to hydrolysis of esters and formation of impurities such as 4-hydroxy-quinolin-2-ones, reducing yield and complicating purification.

- Choice of protecting groups affects the ease of deprotection and overall yield.

- Reaction temperatures and solvent choice are crucial for controlling reaction rates and selectivity.

Q & A

Q. What synthetic methodologies are established for preparing 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, and what are critical reaction parameters?

The compound can be synthesized via cyclocondensation of N-substituted anilines with triethyl methanetricarboxylate, followed by allylation and oxidation. Key parameters include:

- Temperature control : Reactions typically proceed at 70–80°C to avoid side products like tricyclic analogues .

- Catalysts : KI is critical in facilitating nucleophilic substitution during allylation steps .

- Saponification : NaOH is used to hydrolyze ester intermediates to carboxylic acids, requiring precise pH control .

Q. Which analytical techniques are recommended for confirming structural identity and purity?

- NMR spectroscopy : and NMR are essential for verifying the allyl group (δ 5.0–6.0 ppm) and carbonyl resonances (δ 165–175 ppm) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with mass spectrometry confirms molecular weight and detects impurities (<2%) .

- Elemental analysis : Validates empirical formulas (e.g., CHNO) with ≤0.4% deviation .

Q. What purification strategies are effective for isolating the target compound from reaction mixtures?

- Crystallization : Use ethanol/water (3:1 v/v) to precipitate the product, achieving ≥95% purity .

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) removes unreacted intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization of novel derivatives?

- DEPT-135 and 2D NMR (COSY, HSQC) : Differentiate between overlapping signals (e.g., allyl protons vs. aromatic protons) and assign quaternary carbons .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for related 4-oxo-1,4-dihydroquinoline derivatives .

- Isotopic labeling : -labeling clarifies nitrogen environments in complex heterocycles .

Q. What strategies optimize synthetic yield under scaled-up conditions?

- Flow chemistry : Continuous reactors reduce reaction time (from 24 h to 4 h) and improve reproducibility for large-scale production .

- Microwave-assisted synthesis : Enhances cyclization efficiency (yield increase from 65% to 85%) by reducing side reactions .

- In-line monitoring : FTIR tracks intermediate formation (e.g., ester hydrolysis) in real time .

Q. How can computational methods predict reactivity in nucleophilic/electrophilic reactions?

Q. What in vitro assays are suitable for evaluating biological activity?

Q. How to design structure-activity relationship (SAR) studies for modifying the core structure?

- Position-specific substitutions : Introduce halogens (Cl, F) at C-6/C-7 to enhance lipophilicity and membrane permeability .

- Bioisosteric replacement : Replace the allyl group with cyclopropyl to reduce metabolic degradation (t increase from 2.5 h to 6.8 h) .

- Proteolytic stability assays : Use human liver microsomes to assess metabolic stability of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。